2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
Description
The compound 2-hydroxypropane-1,2,3-tricarboxylic acid, 3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a hybrid heterocyclic molecule combining a citric acid backbone with substituted 1,2,4-triazole and 1,2,4-oxadiazole moieties. The citric acid component (2-hydroxypropane-1,2,3-tricarboxylic acid) is a well-known tricarboxylic acid with chelating and buffering properties, widely used in food, pharmaceuticals, and industrial applications . The triazole and oxadiazole rings are pharmacologically significant heterocycles, often associated with antimicrobial, anticancer, and antiviral activities .
Key structural features:
- Pyrrolidin-1-yl substituent: A cyclic amine that may enhance binding to biological targets.
- Sulfanyl-methyl bridge: Links the oxadiazole and triazole rings, contributing to conformational stability.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-(4-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6OS.C6H8O7/c1-16-5-9-18(10-6-16)21-24-20(30-27-21)15-31-23-26-25-22(28-13-3-4-14-28)29(23)19-11-7-17(2)8-12-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-12H,3-4,13-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPQMPYJIJPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)C)N5CCCC5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of hydroxyl and carboxylic acid groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazole ring or other reducible groups using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings and triazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Structural Features | Key Substituents | References |
|---|---|---|---|
| Target Compound | Citric acid + 1,2,4-oxadiazole + 1,2,4-triazole + sulfanyl bridge | 4-Methylphenyl, pyrrolidin-1-yl | [2, 4, 10] |
| 3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones | Oxadiazole + triazole hybrid | Aryl, methyl, thione | [2] |
| 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole | Dual thiadiazole rings + sulfanyl linkages | 4-Methylphenyl, methyl | [8] |
| Tetrahydro-[1,2,4]oxadiazole[3,2-c][1,4]oxazine derivatives | Fused oxadiazole-oxazine rings | Dinitromethyl, diphenyl | [4] |
Key Observations :
- The target compound’s citric acid backbone distinguishes it from other heterocyclic derivatives, offering unique solubility and chelation properties absent in purely aromatic systems .
- Compared to thiadiazole derivatives (e.g., ), the oxadiazole-triazole hybrid may exhibit enhanced metabolic stability due to reduced sulfur-related oxidation .
Key Findings :
- The combination of triazole and oxadiazole rings may amplify antimicrobial activity, as seen in similar hybrids (e.g., ’s compounds with IC₅₀ values < 10 μM against Staphylococcus aureus) .
- The citric acid moiety could mitigate the bitter taste often associated with triazole derivatives, a common issue in drug formulation .
Physicochemical Properties
Implications :
- Higher water solubility compared to typical triazole derivatives may reduce the need for solubilizing agents in formulations .
Biological Activity
The compound 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a key intermediate in the citric acid cycle and is widely used in various biological and industrial applications. The specific derivative , 3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole, combines elements from both citric acid and triazole chemistry. This article explores its biological activity based on available research findings.
Chemical Structure
The compound can be broken down into its functional components:
- Citric Acid Backbone : Provides essential carboxylic acid groups.
- Triazole Ring : Known for its biological activity, particularly in antifungal and anticancer properties.
- Pyrrolidine Group : Often associated with enhanced bioactivity due to its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds containing triazole rings showed potent activity against various bacterial strains and fungi, suggesting that the addition of the triazole moiety enhances the antimicrobial efficacy of citric acid derivatives .
Antiviral Effects
Some triazole-containing compounds have been evaluated for their antiviral activities:
- A related study found that certain triazoles inhibited the replication of HIV and other viruses in vitro. Although the specific derivative discussed here has not been extensively tested for antiviral properties, its structural similarity to known active compounds suggests potential efficacy .
Anticancer Potential
The oxadiazole derivatives have been reported to possess anticancer properties:
- Compounds similar to the one have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. However, specific data on this derivative's anticancer activity remains limited .
Case Studies
The biological activity of the compound is likely attributed to several mechanisms:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes critical for microbial survival.
- Membrane Disruption : The presence of multiple polar functional groups may enhance the ability to disrupt microbial membranes.
- Cell Cycle Interference : Oxadiazoles can interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
